molecular formula C10H14O B1587057 1-(4-Methylphenyl)-1-propanol CAS No. 25574-04-3

1-(4-Methylphenyl)-1-propanol

Cat. No. B1587057
CAS RN: 25574-04-3
M. Wt: 150.22 g/mol
InChI Key: ZBDUWPZEVMGAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1-propanol is a secondary alcohol derivative . It serves as a component of the essential oil from some plants in the ginger family and is also used as a flavoring agent .


Molecular Structure Analysis

The molecular structure of 1-(4-Methylphenyl)-1-propanol can be elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The structure can also be viewed using Java or Javascript .

Scientific Research Applications

  • Essential Oil Component and Flavoring Agent
    • Application Summary : 1-(4-Methylphenyl)-1-propanol serves as a component of the essential oil from some plants in the ginger family. It is also used as a flavoring agent .
    • Methods of Application : The compound is extracted from the essential oil of plants in the ginger family and used in food products for flavoring .
    • Results or Outcomes : The use of this compound contributes to the unique flavor profiles of certain food products .

Safety And Hazards

Safety data sheets suggest that 1-(4-Methylphenyl)-1-propanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

1-(4-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDUWPZEVMGAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383165
Record name 1-(4-Methylphenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-1-propanol

CAS RN

25574-04-3
Record name 1-(4-Methylphenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylphenyl)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylphenyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-1-propanol
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-1-propanol
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)-1-propanol
Reactant of Route 5
Reactant of Route 5
1-(4-Methylphenyl)-1-propanol
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)-1-propanol

Citations

For This Compound
36
Citations
S Kołodziej, J Knapik-Kowalczuk, K Grzybowska… - Journal of Molecular …, 2020 - Elsevier
Three isomeric alcohols, 1-phenyl-2-butanol, 2-phenyl-1-butanol and 1-(4-methylphenyl)-1-propanol differentiated in terms of the position of phenyl ring and hydroxyl group, were the …
Number of citations: 0 www.sciencedirect.com
B Johansson - European journal of pharmacology, 1973 - Elsevier
An attempt has been made to classify the coronary vascular β-adrenoceptors as ‘β 1 ’ or ‘β 2 ’ by studying the effect of 3 different β-blocking agents on the isoprenaline-induced …
Number of citations: 0 www.sciencedirect.com
CJ Welch - Tetrahedron: Asymmetry, 1991 - Elsevier
The enantiopurity of various alcohols can be determined using phosphorus-NMR by observing the signals from the trialkyl phosphites produced by the reaction of phosphorus trichloride …
Number of citations: 0 www.sciencedirect.com
RI Kureshy, I Ahmad, K Pathak… - Chirality: The …, 2007 - Wiley Online Library
Chiral polymeric Mn(III) salen complexes were used efficiently for oxidative kinetic resolution of racemic secondary alcohols at room temperature. High chiral purity (ee; >99%) was …
Number of citations: 0 onlinelibrary.wiley.com
N Hanyu, T Mino, M Sakamoto, T Fujita - Tetrahedron Letters, 2000 - Elsevier
Enantioselective additions of diethylzinc to aldehydes were demonstrated, and good to moderate enantioselectivities (54 to 95% enantiomeric excess) were obtained. The ligand 4 was …
Number of citations: 0 www.sciencedirect.com
WM Dai, HJ Zhu, XJ Hao - Tetrahedron: Asymmetry, 2000 - Elsevier
A number of chiral β-amino alcohols possessing a 3-indolylmethyl group have been synthesized from the alkaloid, (S)-abrine and elucidated for potency in the catalytic enantioselective …
Number of citations: 0 www.sciencedirect.com
R Martinez, DJ Ramon, M Yus - Tetrahedron, 2006 - Elsevier
The electrophilic β-alkylation of secondary alcohols with primary alcohols is accomplished by a hydrogen autotransfer process catalyzed by RuCl 2 (DMSO) 4 . The reaction can …
Number of citations: 0 www.sciencedirect.com
T Hasegawa, H Seimiya, T Fujihara… - Natural Product …, 2014 - journals.sagepub.com
Star anise is an important fragrance material that has a characteristic anise-like odor. Although the main component of star anise is (E)-anethole, which accounts for over 90% of the …
Number of citations: 0 journals.sagepub.com
K Yoshida, N Akashi, A Yanagisawa - Tetrahedron: Asymmetry, 2011 - Elsevier
A new chiral zinc-amide 2s′ was found to be an effective catalyst for the asymmetric addition of diethylzinc to aldehydes 3 through a screening method for asymmetric catalysts, in …
Number of citations: 0 www.sciencedirect.com
T Yamamoto, T Okabe, M Iizuka, Y Ito… - SCIENCE AND …, 2010 - doshisha.repo.nii.ac.jp
Carbon–carbon bond formation reactions using transition metal catalyst are very important methods in organic synthesis. Organoboron reagents have low toxicity and are practically …
Number of citations: 0 doshisha.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.